Ethyl 5-amino-3-hydroxypentanoate
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Overview
Description
Ethyl 5-amino-3-hydroxypentanoate is an organic compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-hydroxypentanoate typically involves the esterification of 5-amino-3-hydroxypentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled helps in reducing the overall production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Ethyl 5-oxo-3-hydroxypentanoate.
Reduction: this compound.
Substitution: Various substituted ethyl 5-amino-3-hydroxypentanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-3-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-hydroxypentanoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 5-amino-3-hydroxypentanoate can be compared with similar compounds such as:
Ethyl 5-amino-3-hydroxyhexanoate: Similar structure but with an additional carbon in the chain.
Ethyl 5-amino-3-hydroxybutanoate: Similar structure but with one less carbon in the chain.
Ethyl 5-amino-3-hydroxypropanoate: Similar structure but with two fewer carbons in the chain.
These compounds share similar chemical properties but differ in their chain length, which can affect their reactivity and applications.
Properties
IUPAC Name |
ethyl 5-amino-3-hydroxypentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URARCLSKGKDNGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630988 |
Source
|
Record name | Ethyl 5-amino-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182955-76-6 |
Source
|
Record name | Ethyl 5-amino-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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